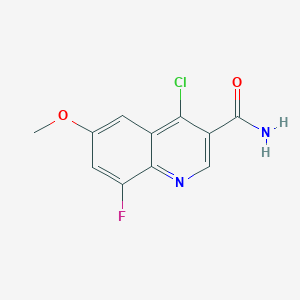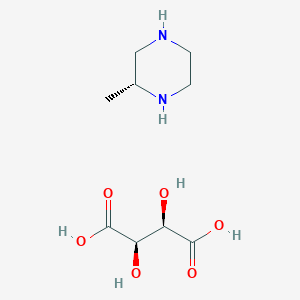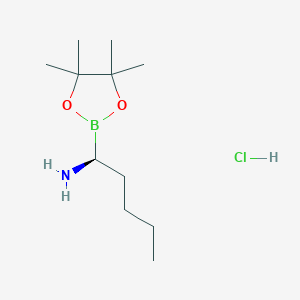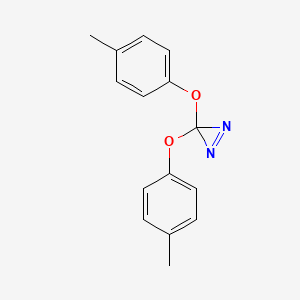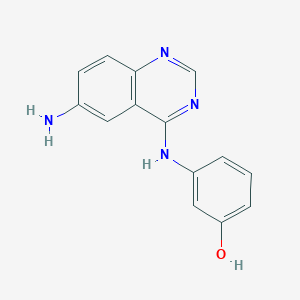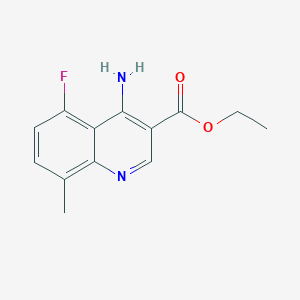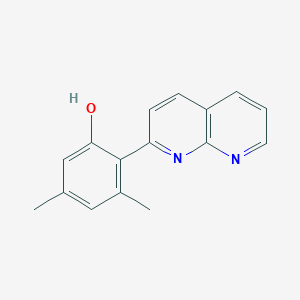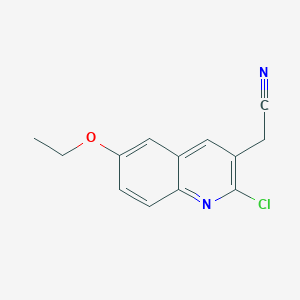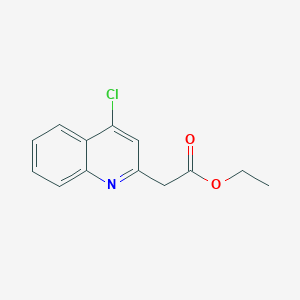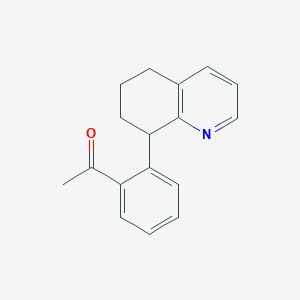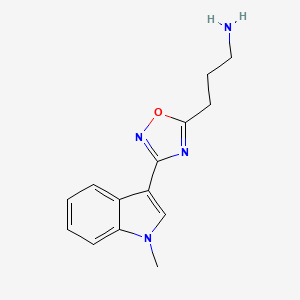
2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or copper(I) cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-(4-Oxoquinolin-1(4H)-yl)acetonitrile: Lacks the trifluoromethyl group.
2-(4-Oxo-7-methylquinolin-1(4H)-yl)acetonitrile: Contains a methyl group instead of a trifluoromethyl group.
2-(4-Oxo-7-chloroquinolin-1(4H)-yl)acetonitrile: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile makes it unique compared to other similar compounds. The trifluoromethyl group can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets.
特性
分子式 |
C12H7F3N2O |
|---|---|
分子量 |
252.19 g/mol |
IUPAC名 |
2-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetonitrile |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)8-1-2-9-10(7-8)17(6-4-16)5-3-11(9)18/h1-3,5,7H,6H2 |
InChIキー |
CWGATXXJCDBWLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(C=CC2=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


